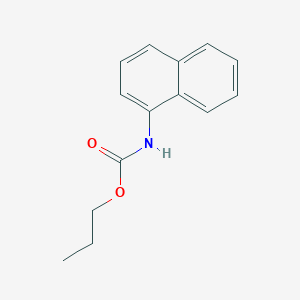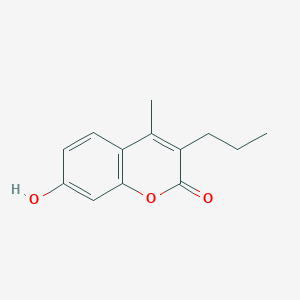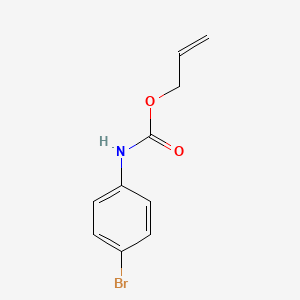
N-(2-hydroxyphenyl)cyclohexanecarboxamide
Overview
Description
N-(2-hydroxyphenyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxyphenyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyphenyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization :
- A study synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives and characterized them using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. This research is foundational for understanding the chemical properties and potential applications of these compounds (Özer et al., 2009).
Pharmaceutical Applications :
- [Carbonyl-(11)C]WAY-100635, a derivative of N-(2-(4-(2-methoxyphenyl)-1-piperazin-1-yl)ethyl)-N-(2-pyridyl)cyclohexanecarboxamide, is used as a PET radioligand for imaging 5-hydroxytryptamine(1A) receptors. It's vital for assessing various modeling strategies and understanding receptor dynamics in humans (Gunn et al., 2000).
- 18F-Mefway, another derivative, is evaluated for its prospects in quantifying 5-HT1A receptors in human subjects compared to 18F-FCWAY. It's a crucial study for understanding the potential of these compounds in neuroimaging and their pharmacokinetics (Choi et al., 2015).
Corrosion Inhibition :
- Research explored the impact of synthetic acrylamide derivatives of N-(2-hydroxyphenyl)cyclohexanecarboxamide on copper corrosion inhibition in nitric acid solutions. This highlights its potential use in industrial applications to prevent metal degradation (Abu-Rayyan et al., 2022).
Polyamide Synthesis :
- Studies involved the synthesis of novel polyamides from N-(2-hydroxyphenyl)cyclohexanecarboxamide derivatives, indicating their application in creating new materials with specific desired properties such as solubility and thermal stability (Yang et al., 1999).
Analytical Profiling and Drug Discovery :
- Compounds related to N-(2-hydroxyphenyl)cyclohexanecarboxamide were analyzed for their potential as psychoactive substances, indicating their relevance in forensic toxicology and possibly pharmacology (De Paoli et al., 2013).
Antimelanoma Activity :
- Analogues of N-acetyl-4-S-cysteaminylphenol, a derivative of N-(2-hydroxyphenyl)cyclohexanecarboxamide, have been explored for their antimelanoma activity, showing potential as therapeutic agents for melanoma treatment (Lant et al., 2000).
properties
IUPAC Name |
N-(2-hydroxyphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h4-5,8-10,15H,1-3,6-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPODFVORBFGQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





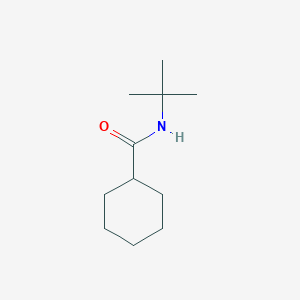

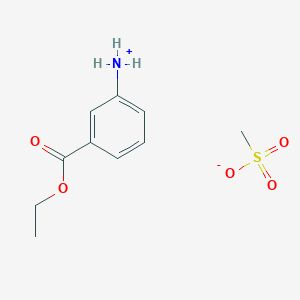

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide](/img/structure/B7771456.png)




